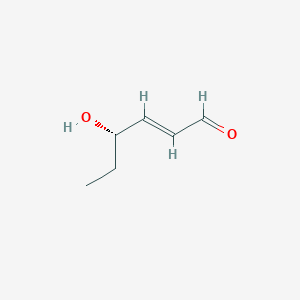![molecular formula C28H12Br4N2 B12942092 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its tetrabrominated phenazine core, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine typically involves a condensation reaction between 3,6-dibromophenanthrene-9,10-diaminium chloride and 3,6-dibromophenanthrene-9,10-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired tetrabrominated product.
Industrial Production Methods: Industrial production of this compound often employs a silver-promoted Ullmann coupling reaction. The precursor molecules are deposited on a silver surface and heated to facilitate the coupling process . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atoms or the phenazine core.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenazine core .
Aplicaciones Científicas De Investigación
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying molecular interactions and pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular components.
Mecanismo De Acción
The mechanism of action of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine involves its interaction with molecular targets and pathways within cells. The compound can affect cell membrane permeability, leading to changes in cellular functions and metabolic processes . It also interacts with DNA and proteins, influencing gene expression and protein activity.
Comparación Con Compuestos Similares
3,6,14,17-Tetrabromodibenzo[a,c]-dibenzo[5,67,8]-quinoxalino-[2,3-i]phenazine: This compound has a similar tetrabrominated structure but differs in its core arrangement.
Phenazine Derivatives: Various phenazine derivatives share structural similarities but differ in their functional groups and reactivity.
Uniqueness: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is unique due to its specific bromination pattern and its ability to form stable, conductive polymers. This makes it particularly valuable in applications requiring high stability and conductivity, such as in energy storage devices and advanced materials .
Propiedades
Fórmula molecular |
C28H12Br4N2 |
|---|---|
Peso molecular |
696.0 g/mol |
Nombre IUPAC |
6,13,21,28-tetrabromo-2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3,5,7,9,11,13,15,17,19(24),20,22,25(30),26,28-pentadecaene |
InChI |
InChI=1S/C28H12Br4N2/c29-13-1-5-17-18-6-2-14(30)10-22(18)26-25(21(17)9-13)33-27-23-11-15(31)3-7-19(23)20-8-4-16(32)12-24(20)28(27)34-26/h1-12H |
Clave InChI |
ARSFZNLBSXOQQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C=CC(=CC3=C4C(=C2C=C1Br)N=C5C6=C(C=CC(=C6)Br)C7=C(C5=N4)C=C(C=C7)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


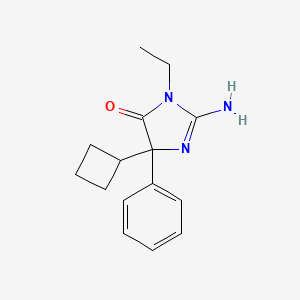
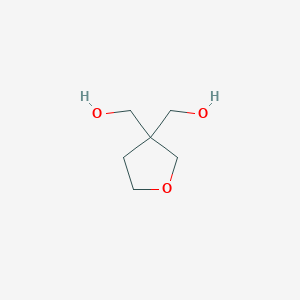
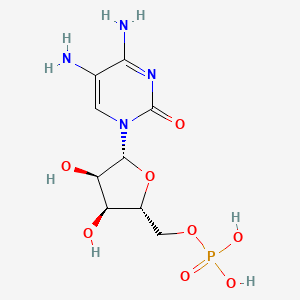

![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
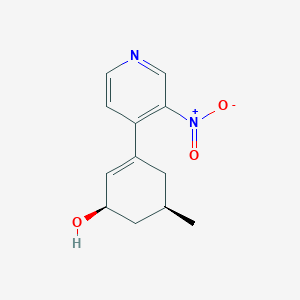

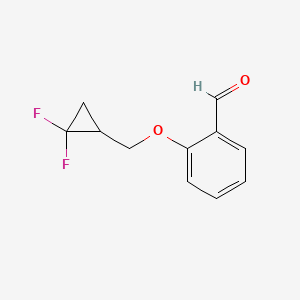
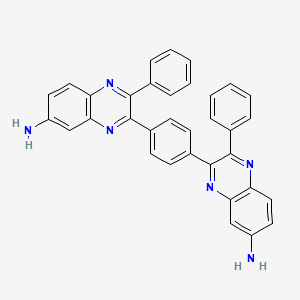
![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
